molecular formula C9H8F3NO2 B1391498 Ethyl 5-(trifluoromethyl)nicotinate CAS No. 1060794-89-9

Ethyl 5-(trifluoromethyl)nicotinate

Cat. No. B1391498
M. Wt: 219.16 g/mol
InChI Key: TTXCJFXCMQNOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethyl)nicotinate is a colorless, odorless, and crystalline powder. It is soluble in most organic solvents. It has a high melting point and is stable under various conditions.

Scientific Research Applications

Nicotinic Acid and Health

Research has explored the therapeutic applications and safety of nicotinic acid, a related compound. A study by Knip et al. (2000) focused on the safety of high-dose nicotinamide, an amide derivative of nicotinic acid, highlighting its potential in preventing Type I diabetes mellitus. The study concluded that while nicotinamide has a wide therapeutic index, high doses could lead to reversible hepatotoxicity, emphasizing the need for caution and supervision in its use (Knip et al., 2000). Digby et al. (2009) reviewed the potential of nicotinic acid in treating atherosclerosis, discussing its impact on lipoprotein profiles and emerging evidence of its anti-inflammatory effects (Digby, Lee, & Choudhury, 2009).

Ethylene-Related Studies

Several studies have delved into the use and effects of ethylene and its derivatives in various applications. Watkins (2006) discussed the role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables, shedding light on its impact on ripening and senescence processes (Watkins, 2006). Additionally, Mendes et al. (2007) reviewed the use of ethylene oxide (EO) in sterilizing medical devices, highlighting its increasing importance in the development and sterilization of new medical devices (Mendes, Brandão, & Silva, 2007).

Photoreactive Studies

Vodovozova (2007) provided insights into photoaffinity labeling, discussing its applications in structural biology and comparing widely used photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. This review highlighted the significance of photoaffinity labeling in understanding biological systems' organization (Vodovozova, 2007).

Biomass Conversion and Recycling

Chernyshev, Kravchenko, and Ananikov (2017) discussed the potential of 5-hydroxymethylfurfural (HMF), derived from plant biomass, in replacing non-renewable hydrocarbon sources for the chemical industry. The review covered the synthesis of HMF and its applications in producing various materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017). Karayannidis and Achilias (2007) explored the chemical recycling of poly(ethylene terephthalate) (PET), emphasizing the recovery of pure monomers and the production of value-added materials through processes like glycolysis and hydrolysis (Karayannidis & Achilias, 2007).

Safety And Hazards

The safety data sheet for a related compound, Ethyl nicotinate, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

ethyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-7(5-13-4-6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXCJFXCMQNOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673283
Record name Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(trifluoromethyl)nicotinate

CAS RN

1060794-89-9
Record name Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(trifluoromethyl)nicotinate
Reactant of Route 5
Ethyl 5-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.